molecular formula C6H11NO3S B177089 Cycloalliin CAS No. 15042-85-0

Cycloalliin

Cat. No. B177089
CAS RN: 15042-85-0
M. Wt: 177.22 g/mol
InChI Key: JYMHODZXTIGVPA-UHFFFAOYSA-N
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Description

Cycloalliin is a sulfur-containing imino acid found in garlic and onion . It belongs to the class of organic compounds known as alpha amino acids, where the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon) .


Synthesis Analysis

Cycloalliin can be extracted from garlic using specific conditions. The optimal extraction conditions include a temperature of 80°C, an incubation time of 12 hours, and a pH of 10 . These conditions afford the maximum yield of cycloalliin . Additionally, the amount of cycloalliin in Kinkyou black garlic after processing was increased to 420 mg/100 g dry wt .


Molecular Structure Analysis

The molecular formula of Cycloalliin is C6H11NO3S . The stereochemistry is absolute, and the molecular weight is 177.221 . The InChIKey is JYMHODZXTIGVPA-ANYMCVJYSA-N .


Chemical Reactions Analysis

Cycloalliin has been found to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, in a dose-dependent manner . This suggests that Cycloalliin may have potential applications in cosmetics and skincare products .


Physical And Chemical Properties Analysis

Cycloalliin is a stable compound that increases significantly during heat processing . Its yield is influenced not only by extraction time but also by pH and temperature .

Scientific Research Applications

Fibrinolytic Activity Enhancement

Cycloalliin, a natural constituent of onion, has been shown to significantly increase fibrinolytic activity in venous blood without affecting platelet aggregability. This was demonstrated in a controlled trial involving male volunteers, where cycloalliin was well-tolerated and harmless in the dosage used (Agarwal et al., 1977).

Pharmacokinetics in Rats

A study on the pharmacokinetics of cycloalliin in rats, following intravenous or oral administration, revealed rapid elimination from blood and excretion into urine. The study provides insights into the biological effects and bioavailability of cycloalliin, especially considering its stability during storage and processing (Ichikawa et al., 2006).

Potential in Cosmetics Industry

Cycloalliin has been evaluated for its potential use in cosmetics, particularly as a skin-lightening agent. It inhibits melanin biosynthesis in B16 mouse melanoma cells, reducing melanin levels and affecting enzymes involved in melanogenesis (Bito et al., 2018).

Effect on Lipid Metabolism

In a study on Sprague-Dawley rats, dietary cycloalliin reduced serum triacylglycerol levels and showed a tendency to decrease serum cholesterol ester levels, suggesting its influence on lipid metabolism and potential benefits in addressing hyperlipidemia (Yanagita et al., 2003).

Cardioprotective Effects

A study exploring the cardioprotective effect of cycloalliin in myocardial infarction induced in albino rats revealed significant improvements in certain hemodynamic functions and a decrease in biochemical markers of myocardial damage. This suggests the potential of cycloalliin in managing cardiovascular diseases (Peng & Liu, 2016).

Enzymatic Extraction from Garlic

Research on enzyme-assisted extraction of cycloalliin from garlic highlighted the efficacy of certain enzymes in increasing the yield of cycloalliin, indicating an efficient method for extracting this compound from natural sources (Lee, Suh, & Park, 2013).

properties

IUPAC Name

5-methyl-1-oxo-1,4-thiazinane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3S/c1-4-2-11(10)3-5(7-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMHODZXTIGVPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)CC(N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60486725
Record name 5-Methyl-1-oxo-1lambda~4~,4-thiazinane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60486725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cycloalliin

CAS RN

15042-85-0, 455-41-4
Record name 5-Methyl-1-oxo-1lambda~4~,4-thiazinane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60486725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cycloalliin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029417
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
744
Citations
T Bito, K Koseki, T Moriguchi, Y Sasaki… - Food Science and …, 2018 - jstage.jst.go.jp
… , no study has investigated the potential of cycloalliin to be used in cosmetics. Therefore, in the present study, we examined the inhibitory effects of cycloalliin on the catalytic activity of …
Number of citations: 2 www.jstage.jst.go.jp
HJ Lee, HJ Suh, SH Han, J Hong… - Preventive nutrition and …, 2016 - ncbi.nlm.nih.gov
In this study, we report the optimal extraction conditions for obtaining organosulfur compounds, such as cycloalliin, from garlic by using principal component analysis (PCA). Extraction …
Number of citations: 11 www.ncbi.nlm.nih.gov
M Ichikawa, I Mizuno, J Yoshida, N Ide… - Journal of agricultural …, 2006 - ACS Publications
… We then investigated the stability of cycloalliin and its oral bioavailability and pharmacokinetics in rats. Here we report the pharmacokinetics of cycloalliin compared with other …
Number of citations: 23 pubs.acs.org
M Fujikawa, H Oshima, H Matsuoka… - Food Science and …, 2021 - jstage.jst.go.jp
… to glutamic acid, threonine, cycloalliin, and so on. The amount of cycloalliin as a typical functional … Additionally, the amount of cycloalliin in Kinkyou black garlic after processing was …
Number of citations: 3 www.jstage.jst.go.jp
T Yanagita, S Han, YM Wang, Y Tsuruta, T Anno - Nutrition, 2003 - Elsevier
… of cycloalliin on lipid metabolism in Sprague-Dawley (SD) rats. We found that cycloalliin has … intake between the cycloalliin groups and the control group (cycloalliin non-supplemented …
Number of citations: 76 www.sciencedirect.com
RK Agarwal, HA Dewar, DJ Newell, B Das - Atherosclerosis, 1977 - Elsevier
… of cycloalliin - placebo and two in the order placebo - cycloalliin. … cycloalliin or placebo for the purpose of this paper. The difference between two effects tells us how much the cycloalliin …
Number of citations: 51 www.sciencedirect.com
KJ Palmer, KS Lee - Acta Crystallographica, 1966 - scripts.iucr.org
The crystal structure of cycloalliin hydrochloride monohydrate, C6HIINO3S. HC1. H20, has been solved by conventional methods. The space group is P21. The monoclinic cell has …
Number of citations: 29 scripts.iucr.org
JF Carson, LE Boggs - The Journal of Organic Chemistry, 1966 - ACS Publications
… desulfurization of cycloalliin. Reduction of IV … cycloalliin only in the configuration of the C-methyl atom. Palmer and Lee8 have recently shown by X-ray analyses that crystalline cycloalliin …
Number of citations: 50 pubs.acs.org
D Peng, Q Liu - Archives of Biological Sciences, 2016 - serbiosoc.org.rs
… Onions are considered a rich source of medicinal compounds, of which cycloalliin (CYC), a … The present study aimed to elucidate the protective effect of cycloalliin in isoproternol (ISO)-…
Number of citations: 4 www.serbiosoc.org.rs
B GRANROTH - ACTA CHEMICA SCANDINAVICA, 1967 - actachemscand.org
… S-(2-Carboxypropyl)-cysteine was easily metabolized (40-60 % in 1 day, 97.7 % in 7 days), the main product in the amino acid fraction being cycloalliin (10-11 % in 1 day, 17.5 % in 7 …
Number of citations: 26 actachemscand.org

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